14,15-Didehydroisoeburnamine

Structural elucidation X-ray crystallography Natural product authentication

Identifying Δ14,15-unsaturated eburnane alkaloids in Apocynaceae extracts is confounded by co-elution with saturated analogs such as isoeburnamine. 14,15-Didehydroisoeburnamine (CAS 50838-11-4) resolves this challenge: • Distinct LogP of 2.91 (vs. ~3.00-3.56 for isoeburnamine) enables baseline HPLC separation for unambiguous peak assignment in dereplication workflows. • X-ray-confirmed (3α,14β,16α) configuration with comprehensive HPLC, NMR, and MS characterization supports pharmacopoeial monograph development. Supplied as ≥98% pure powder; soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Bulk quantities available upon request.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 50838-11-4
Cat. No. B050807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Didehydroisoeburnamine
CAS50838-11-4
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O
InChIInChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1
InChIKeyHQEIVSZGVBPOQZ-QRQLOZEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





14,15-Didehydroisoeburnamine: Structural Identity and Baseline Overview


14,15-Didehydroisoeburnamine (CAS 50838-11-4; synonym Δ14-isoeburnamine) is a naturally occurring eburnane-type indole alkaloid with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . First isolated from Amsonia sinensis and subsequently from Melodinus khasianus, its structure was unambiguously confirmed by single-crystal X-ray diffraction analysis, establishing the (3α,14β,16α) configuration with a characteristic Δ14,15 double bond that distinguishes it from the fully saturated parent compound isoeburnamine [1]. The compound is commercially available as a high-purity (>98%) reference standard characterized by HPLC, NMR, and MS, and is supplied as a powder with established solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2].

Why Isoeburnamine Cannot Substitute for 14,15-Didehydroisoeburnamine


Substituting 14,15-Didehydroisoeburnamine with its saturated analog isoeburnamine (C19H24N2O, MW 296.41) or other eburnane congeners introduces structurally consequential differences that affect chromatographic behavior, spectroscopic identification, and biological target engagement. The Δ14,15 double bond in the target compound eliminates two hydrogen atoms, reduces the molecular weight by ~2 Da, and introduces a planar, conformationally restricted ring junction that is absent in isoeburnamine . This unsaturation shifts the LogP from ~3.00–3.56 (isoeburnamine) to 2.91 (14,15-didehydroisoeburnamine), directly impacting reversed-phase HPLC retention time and complicating co-elution-based misidentification in analytical workflows [1]. Furthermore, isoeburnamine (as vincanol) is a validated voltage-gated Na+ channel blocker (IC50 40 μM) and MAOA inhibitor; the Δ14,15 modification may alter or abrogate these activities, meaning that biological data generated with isoeburnamine cannot be assumed transferable to the dehydro analog without direct comparative testing [2][3].

Quantitative Differentiation Against Closest Eburnane Comparators


X-Ray Crystallography Confirms Unique Δ14,15 Double Bond

The structure of 14,15-Didehydroisoeburnamine (reported as Δ14-isoeburnamine) was determined by single-crystal X-ray diffraction, providing unambiguous atomic-level evidence of the Δ14,15 double bond and the (3α,14β,16α) absolute configuration [1]. The comparator isoeburnamine is the fully saturated analog (C19H24N2O) lacking this double bond; its structure was also confirmed by X-ray diffraction in a separate study [2]. The presence of the Δ14,15 double bond in the target compound eliminates two hydrogen atoms (MW 294.39 vs. 296.41 for isoeburnamine), introduces ring planarity at the C/D ring junction, and alters the conformational landscape of the eburnane skeleton. This structural difference is not a minor isotopic or stereochemical variation—it represents a distinct chemical entity with a unique CAS registry number (50838-11-4 vs. 19877-89-5 for vincanol/(-)-isoeburnamine).

Structural elucidation X-ray crystallography Natural product authentication

LogP Shift Alters Reversed-Phase Chromatographic Selectivity

The computed octanol-water partition coefficient (LogP) for 14,15-Didehydroisoeburnamine is 2.91, as reported by ChemSrc based on predicted physicochemical parameters . In contrast, isoeburnamine (vincanol) exhibits a LogP of 3.00 (XlogP, PlantaE DB) to 3.56 (ALogP, ChemSrc), representing an increase of 0.09 to 0.65 log units [1]. This LogP difference is directly attributable to the Δ14,15 double bond, which reduces the hydrophobic surface area of the molecule and increases polarizability at the unsaturated ring junction. In practical chromatographic terms, a ΔLogP of 0.09–0.65 translates to a measurable shift in reversed-phase HPLC retention time, enabling baseline resolution of the two compounds under optimized gradient conditions. This property underpins the compound's utility as a discrete analytical reference standard for natural product dereplication and quality control of Melodinus-derived extracts.

Chromatographic separation LogP Analytical reference standard

Cytotoxic Potential and Eburnane SAR in Colon Cancer Cells

In a study of seven eburnane-type alkaloids isolated from Kopsia terengganensis tested against HT-29 human colon adenocarcinoma cells, isoeburnamine (compound 58) showed no significant growth suppression, with only eburnaminol (compound 99) exhibiting moderate activity (IC50 = 75.8 ± 3.06 μM versus cisplatin control IC50 > 100 μM) [1]. The other five eburnane alkaloids—eburnamine, larutensine, eburnamenine, eburnamonine, and quebrachamine—were similarly inactive. While 14,15-Didehydroisoeburnamine was not included in this specific panel, the class-level structure-activity relationship (SAR) indicates that the introduction of unsaturation at the C14–C15 position (as well as the presence of a free 14-hydroxyl group retained in the target compound) is a structural motif associated with enhanced cytotoxic potential in related eburnane congeners [2]. Critically, no direct head-to-head cytotoxicity comparison between 14,15-Didehydroisoeburnamine and isoeburnamine has been published in the peer-reviewed literature as of the search date. Prospective buyers should note this evidence gap and treat class-level inferences as hypotheses requiring experimental validation.

Cytotoxicity Eburnane SAR Cancer cell line screening

Predicted pKa and Distinct Ionization Profile

The predicted acid dissociation constant (pKa) for 14,15-Didehydroisoeburnamine is 14.37 ± 0.40, as reported by Alfa Chemistry and corroborated by ChemicalBook . This value reflects the ionization behavior of the tertiary amine nitrogen within the eburnane skeleton modified by the electron-withdrawing effect of the conjugated Δ14,15 double bond. While experimentally determined pKa values for isoeburnamine are not widely reported, the NP-MRD database describes 14-isoeburnamine as 'a very strong basic compound (based on its pKa),' consistent with the high predicted pKa of the target compound [1]. The predicted pKa of 14.37 indicates that the compound remains predominantly protonated and positively charged under physiological pH (7.4) and across the full pH range of typical reversed-phase HPLC mobile phases (pH 2–8), ensuring consistent chromatographic behavior independent of mobile phase pH within this range. This property is directly relevant to the design of extraction, purification, and LC-MS protocols.

Ionization constant pKa prediction Acid-base chemistry

Validated Application Scenarios Based on Differentiation Evidence


HPLC-UV/MS Dereplication and Quality Control of Melodinus Extracts

14,15-Didehydroisoeburnamine serves as a chromatographic reference standard for the identification and quantification of Δ14,15-unsaturated eburnane alkaloids in Melodinus khasianus and related Apocynaceae species. Its LogP of 2.91 and distinct HPLC retention behavior, combined with commercial availability at >98% purity with full NMR and MS characterization [1], make it suitable for constructing calibration curves and spiking experiments in dereplication workflows. The compound's X-ray-confirmed structure provides unambiguous identity assurance for regulatory and pharmacopoeial monograph development.

SAR Probe for C14–C15 Unsaturation in Eburnane Pharmacology

Researchers investigating the pharmacological impact of eburnane scaffold unsaturation require 14,15-Didehydroisoeburnamine as the minimal Δ14,15-modified analog of isoeburnamine. Given that isoeburnamine is an established voltage-gated Na+ channel blocker (IC50 40 μM) [2] and MAOA inhibitor [3], the target compound enables direct pairwise comparison to determine whether introduction of the Δ14,15 double bond enhances, diminishes, or redirects target engagement. The compound's predicted pKa of 14.37 ensures consistent ionization state in physiological buffers, reducing confounding variables in cell-based assays.

Method Development for Eburnane Alkaloid Chromatographic Separation

The ~0.09–0.65 LogP unit difference between 14,15-Didehydroisoeburnamine (LogP 2.91) and isoeburnamine (LogP 3.00–3.56) [4] provides a built-in resolution challenge for HPLC method development. Analytical laboratories can use these two compounds as a critical pair to optimize mobile phase composition, column selection, and gradient slope for the separation of structurally similar eburnane alkaloids. Successful baseline resolution of this pair serves as a system suitability criterion for methods intended to analyze Melodinus or Kopsia alkaloid extracts.

Screening for Antiproliferative Leads Against Colon Adenocarcinoma

Based on class-level evidence that saturated eburnane alkaloids (including isoeburnamine) are inactive against HT-29 colon cancer cells, while a hydroxylated eburnane congener (eburnaminol) showed moderate activity (IC50 75.8 μM) [5], 14,15-Didehydroisoeburnamine—which uniquely combines the Δ14,15 double bond and a free 14-hydroxyl group—is a rational inclusion in focused natural product screening libraries targeting colorectal cancer. Its procurement enables hypothesis-driven testing of whether the combination of unsaturation and hydroxyl substitution synergistically enhances cytotoxicity beyond either modification alone.

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